3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone
Overview
Description
3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone is a natural product found in Euphorbia polycaulis and Euphorbia decipiens with data available.
Scientific Research Applications
Structural Studies and Receptor Antagonism
- Structure-Activity Relationship Studies: Research involving structural analogs of 3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone has shown that specific alterations in chemical structure can significantly impact biological activity, particularly in terms of receptor antagonism (Nelson et al., 2006).
Antimicrobial Properties
- Antibacterial and Antifungal Evaluation: Some derivatives of 3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone have been synthesized and shown to exhibit notable antibacterial and antifungal activities, which are important for developing new antimicrobial agents (Elgemeie et al., 2017).
Neuropharmacological Effects
- Impact on Muscarinic Receptors: Studies have indicated that compounds related to 3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone can influence muscarinic receptors in the brain, which are significant in the treatment of neurological disorders (Gazit et al., 1979).
Cancer Treatment Applications
- Anticancer Properties: Derivatives of 3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone have been investigated for their potential in cancer treatment, demonstrating properties like inhibition of androgen receptors and tumor growth suppression (Handratta et al., 2005).
Antiviral Activities
- Antiviral Efficacy: Research into similar compounds has revealed significant antiviral activities, particularly against viruses like herpes simplex, highlighting their potential in antiviral drug development (Breuer et al., 1983).
Enzyme Inhibition
- Enzymatic Interaction Studies: Studies have shown that related compounds can interact with various enzymes, such as urease, indicating potential applications in enzyme inhibition and related therapeutic areas (Ahmad et al., 2005).
properties
Product Name |
3,5,15,17-O-Tetraacetyl-7-O-benzoylcheiradone |
---|---|
Molecular Formula |
C35H42O12 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7R,9S,12S,15R,16R)-2,4,7-triacetyloxy-1-(acetyloxymethyl)-5,9,11,11-tetramethyl-8-oxo-10-oxatetracyclo[7.6.1.03,7.012,16]hexadec-13-en-15-yl] benzoate |
InChI |
InChI=1S/C35H42O12/c1-18-16-35(46-22(5)39)26(27(18)43-20(3)37)29(44-21(4)38)34(17-42-19(2)36)25(45-30(40)23-12-10-9-11-13-23)15-14-24-28(34)33(8,31(35)41)47-32(24,6)7/h9-15,18,24-29H,16-17H2,1-8H3/t18-,24-,25+,26+,27-,28-,29+,33-,34+,35+/m0/s1 |
InChI Key |
NCGTXICVVMZCBN-ZIFGLUNJSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H]([C@@]3([C@@H](C=C[C@H]4[C@H]3[C@@](C2=O)(OC4(C)C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C3(C(C=CC4C3C(C2=O)(OC4(C)C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C |
synonyms |
3,5,15,17-O-tetraacetyl-7-O-benzoylcheiradone TABC cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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